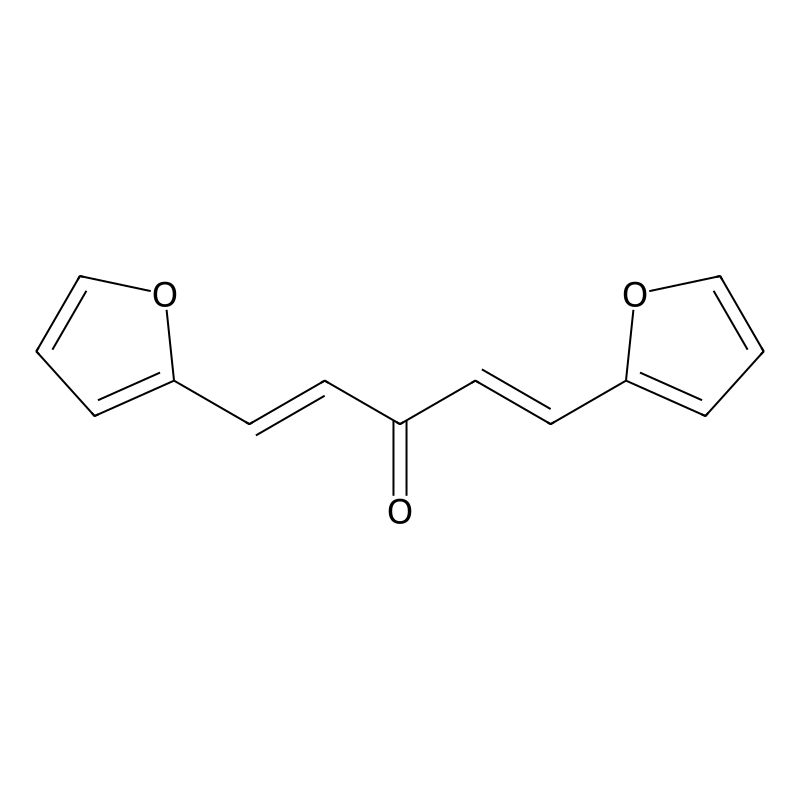

Difurfurylideneacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

DFA can act as a precursor to various other organic molecules due to its reactive enone functionality (a conjugated system containing a ketone and an alkene). Studies have demonstrated its effectiveness in the synthesis of:

- Heterocyclic compounds: These ring-shaped molecules often contain nitrogen, oxygen, or sulfur atoms and are prevalent in pharmaceuticals and natural products. DFA has been used as a building block for the synthesis of various five-membered heterocycles, including pyrroles and pyrazoles [].

- Polymers: DFA can participate in polymerization reactions, leading to the formation of long-chain molecules with unique properties. Research suggests its potential for the development of new functional polymers [].

Material Science

DFA's ability to form well-defined structures makes it a potential candidate for various material science applications. Studies have investigated its use in:

- Liquid crystals: These materials exhibit properties between those of liquids and solids and are crucial for various technologies like displays and sensors. Research suggests DFA's potential as a component in the development of new liquid crystal materials [].

- Organic electronics: This field explores the use of organic molecules in electronic devices. DFA's conjugated structure and potential semiconducting properties make it a possible candidate for applications in organic electronics [].

Difurfurylideneacetone is an organic compound characterized by the molecular formula . It features a unique structure comprising two furyl groups attached to a central acetone moiety. This compound is notable for its potential applications in various fields, including organic synthesis and material science. Its distinct chemical properties arise from the conjugated system formed between the carbon-carbon double bonds and the carbonyl group, which contributes to its reactivity and stability.

Difurfurylideneacetone is primarily synthesized through the condensation reaction of furfural and acetone. This reaction can proceed under various conditions, including solvent-free environments or with different catalysts, such as calcium oxide or magnesium oxide. The yield of difurfurylideneacetone can vary significantly based on the reaction conditions, with reported yields ranging from 48.9% to 96% depending on factors like temperature and catalyst choice .

Key Reactions:- Condensation Reaction: The primary method of synthesis involves heating furfural and acetone in the presence of a base catalyst, leading to the formation of difurfurylideneacetone.

- Thermal Polymerization: Difurfurylideneacetone can undergo thermal polymerization, resulting in oligomers that possess different properties compared to the monomeric form .

Research into the biological activity of difurfurylideneacetone is limited but suggests potential applications in biomedical fields. Its structural components may exhibit antioxidant properties, which could be beneficial in developing therapeutic agents. Additionally, compounds derived from furfural have shown promise in various biological assays, indicating that difurfurylideneacetone might also possess similar activities .

Difurfurylideneacetone has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound's unique properties make it suitable for developing advanced materials, including polymers.

- Biomedical Research: Potential antioxidant properties open avenues for its use in pharmaceuticals and nutraceuticals.

Interaction studies involving difurfurylideneacetone primarily focus on its reactivity with other organic compounds. The Diels-Alder reaction has been explored as a method to enhance its reactivity profile, particularly when combined with electron-rich alkenes or dienes. These studies indicate that modifying the substituents on the furan rings can significantly influence the reactivity and selectivity of subsequent reactions .

Difurfurylideneacetone shares structural similarities with several related compounds. Here are some notable examples:

| Compound | Structure/Features | Unique Aspects |

|---|---|---|

| Furfural | Aldehyde derived from furan | Precursor for difurfurylideneacetone |

| Furfurylideneacetone | Contains one furyl group instead of two | Lower molecular weight; different reactivity |

| 2,5-Dimethylfuran | Methyl-substituted furan | Enhanced reactivity in Diels-Alder reactions |

| Acetophenone | Ketone structure | Different functional group; less complex |

Difurfurylideneacetone's uniqueness lies in its dual furyl groups, which enhance its chemical stability and reactivity compared to simpler structures like furfural or acetophenone.

Claisen-Schmidt Condensation Mechanisms

Furfural-Acetone Aldol Condensation Pathways

The synthesis of difurfurylideneacetone proceeds through a sequential aldol condensation mechanism involving furfural and acetone as primary reactants [1]. The reaction pathway initiates with the base-catalyzed abstraction of an alpha-hydrogen atom from acetone by the catalytic system, forming an intermediate carbanion species [11]. This enolate intermediate subsequently reacts with the carbonyl group of furfural to form 4-(furan-2-yl)-4-hydroxybutan-2-one [11].

The hydroxyl intermediate undergoes rapid dehydration to yield 4-(2-furyl)-3-buten-2-one (furfurylideneacetone), which serves as the mono-adduct product [1] [8]. In the subsequent condensation step, this mono-adduct reacts with an additional furfural molecule through the same mechanistic pathway to produce 1,5-bis-(2-furanyl)-1,4-pentadien-3-one (difurfurylideneacetone) [1] [8]. The reaction proceeds almost simultaneously, with both furfurylideneacetone and difurfurylideneacetone forming as the primary products of this condensation sequence [1].

Research demonstrates that the aldol condensation follows a unimolecular pathway where the alpha-hydrogen abstraction from acetone represents the rate-limiting step [10] [16]. The mechanism exhibits strong dependence on basic sites for enolate formation, while Lewis acid sites assist in stabilizing the enolate transition states through interactions with the carbonyl group of the reactants [16].

Solvent Systems in Condensation Reactions (Water-Ethanol vs. Water-Methanol)

The selection of appropriate solvent systems significantly influences the reaction kinetics and product distribution in difurfurylideneacetone synthesis [1]. Water-ethanol and water-methanol mixed solvent systems have been extensively investigated for their impact on condensation efficiency and product selectivity [1].

Water-ethanol solvent systems with volume concentrations ranging from 30 to 60 percent demonstrate superior performance in facilitating the direct separation and purification of difurfurylideneacetone [1]. The water-ethanol system enables direct crystallization of difurfurylideneacetone through low-temperature refrigeration protocols [1]. Experimental data indicates that 50 percent ethanol aqueous solutions yield total conversion rates of 55.4 percent with product purities exceeding 98 percent [1].

In contrast, water-methanol systems show reduced overall yields compared to water-ethanol counterparts [1]. Studies demonstrate that 40 percent methanol aqueous solutions produce total yields of 33.2 percent under identical reaction conditions [1]. The reduced efficiency of water-methanol systems stems from altered solvation dynamics and modified hydrogen bonding networks that influence the reaction kinetics [38] [41].

Polar protic solvents like water-alcohol mixtures stabilize ionic intermediates through strong intermolecular attractions [40]. The protic hydrogen atoms interact strongly with anionic species, while oxygen lone pairs stabilize cationic intermediates [40]. These stabilizing interactions significantly influence the transition state energetics and reaction barriers in aldol condensation processes [37].

Catalytic Systems

Solid Base Catalysts (Magnesium Oxide/Sodium Y Zeolite, Titanium Dioxide-Zirconium Dioxide)

Magnesium oxide dispersed on sodium Y zeolite (Magnesium Oxide/Sodium Y Zeolite) represents the most extensively studied solid base catalyst system for difurfurylideneacetone synthesis [1] [4]. The catalyst preparation involves mixing light magnesium oxide and sodium Y zeolite molecular sieves in specific ratios, followed by calcination at 600 degrees Celsius for 4 hours under air atmosphere [1]. Optimal catalyst compositions contain 20 to 50 weight percent magnesium oxide content [1].

The Magnesium Oxide/Sodium Y Zeolite system demonstrates superior catalytic activity compared to conventional liquid base catalysts [1]. Experimental investigations reveal that 20 percent Magnesium Oxide/Sodium Y Zeolite catalyst systems achieve furfural conversions exceeding 98 percent with reaction times of 8 hours at 100 degrees Celsius [1]. The solid base catalyst provides enhanced environmental compatibility by eliminating the corrosive and polluting characteristics associated with liquid alkaline catalysts [1].

Titanium dioxide-zirconium dioxide mixed oxide systems represent an alternative solid base catalyst platform for aldol condensation reactions [14] [17]. These binary oxide systems exhibit high surface areas, pronounced acid-base properties, and excellent thermal stability [17]. The formation of zirconium titanate compounds between zirconium dioxide and titanium dioxide generates new catalytic sites with enhanced activity for condensation reactions [17].

Research on titanium dioxide-zirconium dioxide catalysts demonstrates their effectiveness in aldol condensation processes through the cooperative action of acid and base sites [15] [19]. Titanium dioxide anatase polymorph exhibits rapid condensation kinetics with turnover frequencies exceeding 0.03 per second and product selectivities approaching 100 percent [15]. However, these systems typically exhibit rapid deactivation due to secondary condensation reactions that deposit non-volatile organic species on the catalyst surface [15].

Acid-Base Bifunctional Catalysts

Acid-base bifunctional catalysts incorporate both acidic and basic active sites within the same catalytic framework to enable cooperative catalytic mechanisms [18] [21]. These systems overcome the traditional incompatibility between acid and base sites through spatial separation strategies that prevent neutralization reactions [18].

The development of antagonistic catalysis approaches enables the coexistence of acid and base functionalities on mesoporous supports [18]. Phosphotungstic acid immobilized on aminopropyl-grafted mesoporous silica creates bifunctional surfaces with tunable acid-to-base ratios [18]. The physical separation of acid and base sites in distinct microenvironments prevents mutual deactivation while enabling cooperative catalytic action [18].

Cerium dioxide-based bifunctional catalysts demonstrate remarkable effectiveness in aldol condensation reactions through the combination of Lewis acidic and basic sites [21]. The introduction of cobalt species into cerium dioxide forms isolated cobalt hydroxide species that function as Lewis acid sites, while heterogeneous-homogeneous hybrid base sites are generated through interaction with organic modifiers [21]. This cooperative mechanism provides approximately ten-fold higher activity compared to single-function base catalysts [21].

Bifunctional catalyst systems enable enhanced reaction selectivity by activating different reactant molecules at distinct active sites [21]. The Lewis acidic sites activate electrophilic substrates like furfural, while basic sites activate nucleophilic reactants such as acetone enolates [21]. This dual activation mechanism results in substantial rate enhancements and improved product selectivities compared to monofunctional catalytic systems [21].

Process Optimization

Temperature and Reaction Time Dependencies

Temperature optimization represents a critical parameter for maximizing difurfurylideneacetone yields while controlling product selectivity [22] [26]. Systematic temperature studies demonstrate that reaction rates increase substantially with elevated temperatures, but optimal yields require careful balance between conversion and selectivity [22] [26].

Low-temperature conditions (10 to 30 degrees Celsius) result in incomplete dehydration of alcoholic intermediates, leading to reduced selectivity toward condensation products [22]. At 10 degrees Celsius, 4-(2-furyl)-4-hydroxybutan-2-one represents the primary product with 69 percent selectivity, followed by furfurylideneacetone (12 percent) and difurfurylideneacetone (12 percent) [26].

Intermediate temperatures (60 to 90 degrees Celsius) promote optimal product formation through enhanced dehydration kinetics [22]. Research indicates that 90 degrees Celsius provides maximum furfural conversion (98 percent) with furfurylideneacetone selectivity reaching 78 percent after 2 hours [22]. The elevated temperature facilitates rapid dehydration of intermediate alcohols while maintaining acceptable reaction selectivity [22].

Reaction time dependencies exhibit strong correlation with temperature conditions [26]. At 50 degrees Celsius, furfurylideneacetone becomes the dominant product (37 percent selectivity) with reduced hydroxyl intermediate formation (36 percent) and increased difurfurylideneacetone production (23 percent) [26]. Extended reaction times at optimal temperatures enable complete conversion while maximizing desired product formation [1].

| Temperature (°C) | Reaction Time (h) | Furfural Conversion (%) | Product Selectivity (%) |

|---|---|---|---|

| 10 | 8 | 88 | FA-OH: 69, FA: 12, F2A: 12 |

| 30 | 8 | 95 | FA-OH: 50, FA: 26, F2A: 18 |

| 50 | 8 | 99 | FA-OH: 36, FA: 37, F2A: 23 |

| 90 | 2 | 98 | FA: 78, F2A: 15 |

Yield Maximization Strategies for Mono- vs. Di-Adducts

The optimization of mono-adduct versus di-adduct formation requires precise control of reactant stoichiometry and reaction conditions [11] [25]. The molar ratio of acetone to furfural significantly influences product distribution, with excess acetone favoring mono-adduct formation while equimolar or furfural-excess conditions promote di-adduct synthesis [11].

Statistical reaction analysis reveals that when furfural concentration exceeds acetone availability, difurfurylideneacetone formation becomes thermodynamically favored [11]. One mole of furfural theoretically requires at least one mole of acetone, but reactions with acetone deficiency readily produce difurfurylideneacetone through secondary condensation pathways [11].

Experimental optimization studies demonstrate that furfural-to-acetone molar ratios between 0.5 and 3.0 enable controlled product selectivity [1]. Higher furfural concentrations (12.8 weight percent) with reduced acetone ratios yield predominantly difurfurylideneacetone with extraction rates reaching 60 to 80 percent [1]. Conversely, excess acetone conditions favor furfurylideneacetone formation with similar high extraction efficiencies [1].

Catalyst loading optimization provides additional control over product distribution [1]. Catalyst concentrations ranging from 7.3 to 40 weight percent relative to furfural enable fine-tuning of reaction selectivity [1]. Higher catalyst loadings accelerate both primary and secondary condensation reactions, promoting difurfurylideneacetone formation [1].

The development of step-wise reaction protocols enables sequential optimization of mono- and di-adduct formation [25]. Initial reaction conditions favoring mono-adduct formation can be followed by modified conditions that promote secondary condensation to difurfurylideneacetone [25]. This approach maximizes overall product yields while providing control over final product composition [25].

Separation and Purification Techniques

Low-Temperature Crystallization Protocols

Low-temperature crystallization represents the primary separation technique for difurfurylideneacetone purification from reaction mixtures [1] [30]. The crystallization protocol involves refrigeration of reaction solutions at temperatures between 3 and negative 10 degrees Celsius for durations of 4 to 12 hours [1].

The water-ethanol solvent system enables direct crystallization of difurfurylideneacetone without requiring preliminary purification steps [1]. Difurfurylideneacetone precipitates as bright yellow needle-like crystals that can be separated through vacuum filtration [1]. Natural air-drying of the crystalline material yields products with purities exceeding 98 percent without requiring recrystallization procedures [1].

Crystallization kinetics depend strongly on solvent composition and temperature gradients [29] [30]. The crystal growth rate becomes limited at temperatures approaching the glass transition temperature due to restricted molecular diffusion and reduced driving force for nucleation [29]. Optimal crystallization temperatures balance nucleation rates with crystal quality to achieve maximum product recovery [29].

The crystallization process demonstrates remarkable selectivity for difurfurylideneacetone over mono-adduct products [1]. Extraction rates through crystallization protocols reach 60 to 80 percent for difurfurylideneacetone, while furfurylideneacetone remains predominantly in solution [1]. This selectivity enables efficient separation of di-adduct products without complex purification procedures [1].

Temperature-controlled crystallization protocols can be optimized through systematic investigation of cooling profiles [30]. Gradual cooling rates promote larger crystal formation with improved purity, while rapid cooling generates smaller crystals with potentially reduced separation efficiency [30]. The optimization of crystallization parameters enables maximization of both product yield and purity [30].

Solvent Extraction and Fractional Distillation

Solvent extraction techniques provide complementary separation methods for furfural derivatives, particularly for compounds remaining in solution after crystallization procedures [32] [34]. The differential solubility of organic compounds in immiscible solvent systems enables selective extraction and purification [34].

The extraction process typically involves shaking aqueous solutions containing furfural derivatives with appropriate organic solvents that exhibit high affinity for the target compounds but remain immiscible with water [34]. Two-phase separation occurs naturally, with the organic layer containing dissolved furfural derivatives while impurities remain in the aqueous phase [34]. Subsequent distillation of the organic solvent recovers the purified compounds [34].

Fractional distillation serves as the primary technique for separating furfural derivatives based on boiling point differences [31] [32]. The process involves careful heating of liquid mixtures in specialized apparatus equipped with fractionating columns [31]. Vapor condensation at different temperatures enables collection of separated fractions with enhanced purity [31].

For furfurylideneacetone recovery from residual reaction mixtures, vacuum rotary evaporation at 90 to 120 degrees Celsius enables selective volatilization [1]. The technique first recovers ethanol solvent at 50 to 70 degrees Celsius, followed by higher-temperature treatment that volatilizes furfurylideneacetone along with water vapor [1]. Condensation in recovery vessels followed by low-temperature crystallization yields furfurylideneacetone crystals with 98 percent purity [1].

Advanced separation schemes for furan-based compounds incorporate continuous distillation processes as central purification methods [32]. These approaches provide efficient purification pathways for achieving commercial-grade product specifications while enabling solvent recovery and recycling [32]. The combination of extraction and distillation techniques ensures comprehensive separation of complex reaction mixtures containing multiple furfural derivatives [32].